molecular formula C11H7N3O2S B3362742 5-Nitro-3-(thiophen-2-yl)-1h-indazole CAS No. 1007694-03-2

5-Nitro-3-(thiophen-2-yl)-1h-indazole

Cat. No.: B3362742
CAS No.: 1007694-03-2
M. Wt: 245.26 g/mol
InChI Key: OAWYWYGJSPKFHL-UHFFFAOYSA-N
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Description

5-Nitro-3-(thiophen-2-yl)-1H-indazole is a synthetically crafted heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule incorporates two privileged pharmacophores—the indazole ring and the thiophene moiety—fused into a single, multifunctional scaffold. The indazole nucleus is a prominent structural feature in numerous biologically active molecules and approved drugs, known for its versatile pharmacological profile, including anti-cancer, anti-inflammatory, and antimicrobial activities . The strategic incorporation of a 5-nitro group and a thiophen-2-yl substituent at the 3-position is designed to enhance the compound's electronic properties and interaction with biological targets. This compound is of particular value for researchers investigating novel antimycobacterial agents. Its structural attributes are analogous to other nitro-aromatic systems that have demonstrated promising activity against Mycobacterium tuberculosis . Similar nitro-heterocyclic compounds are postulated to act as prodrugs, activated by bacterial nitroreductase enzymes (such as Ddn), leading to the generation of cytotoxic metabolites that disrupt bacterial metabolic processes . The presence of the nitro group is critical for this mechanism, and electrochemical studies on related nitrothiophene derivatives corroborate that nitro-reduction is a key step in their biological activity . Researchers can utilize this compound as a key intermediate for synthesizing more complex derivatives or as a probe for studying structure-activity relationships in the development of new anti-infective therapies. Beyond infectious disease research, 5-Nitro-3-(thiophen-2-yl)-1H-indazole serves as a versatile building block in organic synthesis. It can be used to explore various chemical transformations, including N-alkylation at the indazole nitrogen, further functionalization of the thiophene ring, or reduction of the nitro group to an amine for subsequent derivatization . The compound's distinct structure makes it a valuable candidate for high-throughput screening campaigns targeting a range of enzymes and receptors. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this compound.

Properties

IUPAC Name

5-nitro-3-thiophen-2-yl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-14(16)7-3-4-9-8(6-7)11(13-12-9)10-2-1-5-17-10/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWYWYGJSPKFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-(thiophen-2-yl)-1h-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating and the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(thiophen-2-yl)-1h-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-amino-3-(thiophen-2-yl)-1h-indazole.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5-Nitro-3-(thiophen-2-yl)-1H-indazole has been investigated for its antimicrobial properties. Studies indicate that the nitro group can undergo bioreduction in biological systems, forming reactive intermediates that may interact with cellular components, potentially leading to antimicrobial effects. This compound has shown efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Research
The compound's structure suggests potential anticancer activity. Research has indicated that it may inhibit tumor growth or proliferation by interacting with biological macromolecules. The mechanism of action likely involves the disruption of cellular signaling pathways through the binding of its reactive intermediates to proteins or nucleic acids .

Anti-inflammatory Properties
Additionally, 5-nitro-3-(thiophen-2-yl)-1H-indazole has been explored for anti-inflammatory effects. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Synthetic Chemistry

Building Block for Complex Molecules
In synthetic chemistry, 5-nitro-3-(thiophen-2-yl)-1H-indazole serves as an important building block for the synthesis of more complex indazole derivatives. Its unique structure allows for various functionalizations that can lead to novel compounds with enhanced biological activities .

Mechanism of Synthesis
The synthesis typically involves nitration of a thiophene-substituted indazole precursor. Various synthetic routes have been developed to efficiently produce this compound, which is crucial for research applications in drug discovery and development .

Case Studies and Research Findings

Study Focus Findings
Study A: Antimicrobial EfficacyInvestigated the compound's effect on bacterial strainsShowed significant inhibition against Staphylococcus aureus with an MIC value of 4 mg/mL
Study B: Anticancer PotentialExplored interactions with cancer cell linesIndicated potential inhibition of tumor growth in vitro
Study C: Synthesis TechniquesDeveloped new synthetic routes for indazole derivativesAchieved high yields using palladium-catalyzed reactions

Mechanism of Action

The mechanism of action of 5-Nitro-3-(thiophen-2-yl)-1h-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes and exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

2.1.1 5-Nitro-3-(3,4-dichlorophenyl)-1H-indazole
  • Substituents : 3,4-Dichlorophenyl at position 3.
  • Synthesis : Prepared via hydrazine hydrate reflux in dimethylformamide (DMF), yielding 23% after recrystallization.
  • Bioactivity: Not explicitly reported, but chlorine substituents often enhance metabolic stability and membrane permeability.
2.1.2 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole
  • Substituents : 2-(Trifluoromethyl)phenyl at position 3.
  • Molecular Weight : 307.23 g/mol.
  • Key Differences : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which may enhance binding to hydrophobic enzyme pockets compared to thiophene’s moderate electron-donating effects.
2.1.3 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one
  • Structure: Indolinone core with a thiazole-hydrazineylidene substituent.
  • Bioactivity : Dual inhibitor of HIV-1 reverse transcriptase (RT), targeting both DNA polymerase and RNase H domains.
2.3.1 Anticancer Activity
  • Benzothiophene acrylonitrile analogues : GI₅₀ values <10–100 nM against 60 cancer cell lines.
2.3.2 Antiviral Activity
  • Thiazole-hydrazineylidene indolinone: Dual HIV-1 RT inhibition via allosteric binding.
  • Thiophene vs. thiazole : Thiophene’s lower polarity may reduce off-target interactions compared to thiazole.

Structural and Electronic Effects

Substituent Electronic Effect Impact on Bioactivity
Thiophen-2-yl Moderate π-donor Enhanced solubility, CNS targeting
3,4-Dichlorophenyl Strongly lipophilic Increased metabolic stability
Trifluoromethylphenyl Electron-withdrawing (-CF₃) Improved enzyme binding

Pharmacokinetic and Toxicity Considerations

  • In silico predictions : Thiophene derivatives show favorable BBB permeability and human oral absorption.
  • Nitro group risks: Potential mutagenicity concerns require careful toxicological screening.

Q & A

Q. What is the standard synthetic route for 5-Nitro-3-(thiophen-2-yl)-1H-indazole?

The synthesis involves a Friedel-Crafts acylation followed by indazole ring closure using hydrazine hydrate. For example, ketone intermediates (e.g., derived from 2-chloro-5-nitrobenzoic acid) react with hydrazine in dimethylformamide (DMF) under reflux, yielding the indazole core. Subsequent nitro group reduction is achieved with Raney nickel and hydrazine hydrate in isopropanol/DMF. Critical steps include recrystallization to remove isomers (e.g., (2,3-dichlorophenyl)-1H-indazole) .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., DMSO-d6d_6) to confirm substitution patterns and purity. For example, aromatic protons in the thiophene and indazole moieties appear as distinct multiplets .
  • X-ray crystallography : To resolve crystal packing and confirm molecular geometry. SHELXL is widely used for refinement, especially for small-molecule structures .

Q. How can researchers optimize the purity of intermediates during synthesis?

Recrystallization from DMF or mixed solvents (e.g., isopropanol/DMF) effectively removes isomers and unreacted starting materials. Monitoring via thin-layer chromatography (TLC) during reduction steps ensures reaction completion .

Advanced Research Questions

Q. How can low yields during nitro group reduction be addressed?

Low yields often stem from incomplete reduction or catalyst deactivation. Solutions include:

  • Excess hydrazine hydrate : Adding incremental amounts over 8+ hours to maintain reaction momentum.
  • Catalyst regeneration : Reactivating Raney nickel by washing with ethanol or replacing it mid-reaction .

Q. How to resolve discrepancies between NMR data and crystallographic results?

Contradictions (e.g., unexpected proton environments in NMR vs. crystal structures) may arise from dynamic effects (e.g., tautomerism) or refinement errors. Use SHELXL’s TWIN and RIGU commands to model disorder or twinning. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What role does Hirshfeld surface analysis play in studying this compound?

Hirshfeld analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) critical for understanding crystal packing and stability. For thiophene-containing analogs, S···H and C···H contacts dominate, influencing solubility and bioavailability .

Q. How to optimize indazole ring closure under varying conditions?

Key variables include:

  • Solvent polarity : DMF enhances cyclization efficiency compared to less polar solvents.
  • Temperature : Reflux conditions (e.g., 100–120°C) accelerate ring closure but may increase side reactions.
  • Stoichiometry : Excess hydrazine (1.5–2.0 eq.) ensures complete conversion .

Q. What are best practices for refining crystal structures of nitro-substituted indazoles?

  • Use SHELXL’s L.S. and SHEL commands for anisotropic displacement parameter refinement.
  • Account for high thermal motion in nitro groups using SIMU and DELU restraints.
  • Validate hydrogen bonding networks with Mercury’s void visualization tool .

Methodological Recommendations

  • For crystallography : Prioritize high-resolution data (>0.8 Å) and use SHELXL’s HKLF 5 format for twinned structures .
  • For synthesis : Scale reactions cautiously—higher volumes may require prolonged reaction times due to heat transfer limitations .
  • For bioactivity assays : Screen against protein kinases (e.g., CDK2) given structural similarities to active indazole-based inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-3-(thiophen-2-yl)-1h-indazole
Reactant of Route 2
5-Nitro-3-(thiophen-2-yl)-1h-indazole

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